molecular formula C12H15N3 B1528519 5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine CAS No. 1499364-93-0

5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine

Cat. No.: B1528519
CAS No.: 1499364-93-0
M. Wt: 201.27 g/mol
InChI Key: WPBCCLFAKKPFHH-UHFFFAOYSA-N
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Description

5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C12H15N3 and its molecular weight is 201.27 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, this compound interacts with reactive oxygen species (ROS), potentially reducing oxidative stress in cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter gene expression profiles, leading to changes in the production of specific proteins involved in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to acetylcholinesterase results in enzyme inhibition, as mentioned earlier . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing oxidative stress and modulating neurotransmission . At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are subsequently excreted . The compound’s effects on metabolic flux and metabolite levels are also noteworthy, as it can influence the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can localize to specific compartments, influencing its accumulation and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its function. The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . This localization can affect its activity and interactions with other biomolecules, ultimately influencing its overall biochemical effects .

Biological Activity

5-Ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies, including molecular docking, enzyme inhibition, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N4C_{12}H_{16}N_4 with a molecular weight of approximately 216.29 g/mol. The compound features a pyrazole ring, which is known for its ability to interact with biological targets due to its electron-rich nature.

Enzyme Inhibition

Research indicates that this compound exhibits potent inhibitory activity against various enzymes. Molecular docking studies have shown that it effectively binds to prostaglandin synthase, suggesting potential applications in anti-inflammatory therapies. The binding interactions primarily involve hydrogen bonds and hydrophobic interactions, which are crucial for its inhibitory action .

Anticancer Activity

Several studies have evaluated the anticancer properties of pyrazole derivatives, including this compound. In vitro assays demonstrated significant antiproliferative effects on various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The compound exhibited a mean growth inhibition percentage of 54.25% against HepG2 cells and 38.44% against HeLa cells, while showing minimal toxicity to normal fibroblast cells .

Table 1: Anticancer Activity of this compound

Cell LineGrowth Inhibition (%)Toxicity to Normal Cells (%)
HepG2 (Liver)54.2580.06
HeLa (Cervical)38.44Not specified

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models, indicating its potential as an anti-inflammatory agent .

Case Studies

In a notable study, researchers synthesized various pyrazole derivatives and assessed their biological activities. Among these, compounds similar to this compound showed promising results in reducing inflammation and exhibiting anticancer properties .

Structure Activity Relationship (SAR)

The structure activity relationship studies highlight that modifications at the N1 position of the pyrazole ring significantly affect the biological activity of the compound. For instance, substituents like alkyl or aryl groups can enhance or diminish the antiproliferative effects observed in cancer cell lines .

Properties

IUPAC Name

5-ethyl-1-(4-methylphenyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-3-12-11(13)8-14-15(12)10-6-4-9(2)5-7-10/h4-8H,3,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBCCLFAKKPFHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C2=CC=C(C=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.